molecular formula C25H24N2O4S B2573662 N-(2-methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzene-1-sulfonamide CAS No. 1251647-78-5

N-(2-methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2573662
CAS No.: 1251647-78-5
M. Wt: 448.54
InChI Key: IAIOJKNOJYAJGV-UHFFFAOYSA-N
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Description

This sulfonamide derivative features a 1,3-oxazole ring substituted with a 5-methyl and 2-phenyl group, linked via a methylene bridge to the sulfonamide nitrogen. The sulfonamide group is further substituted with a 4-methylbenzene ring and a 2-methoxyphenyl group.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-18-13-15-21(16-14-18)32(28,29)27(23-11-7-8-12-24(23)30-3)17-22-19(2)31-25(26-22)20-9-5-4-6-10-20/h4-16H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIOJKNOJYAJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(OC(=N2)C3=CC=CC=C3)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxyphenylamine with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: Aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a sulfonamide group, which is known for its biological activity. The molecular formula is C25H23N3O3SC_{25}H_{23}N_3O_3S with a molecular weight of approximately 413.5 g/mol. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Sulfonamides have been historically recognized for their antibacterial properties. Recent studies have shown that derivatives of sulfonamides exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, computational docking studies have indicated that similar compounds can effectively bind to the dihydropteroate synthase enzyme, which is crucial for bacterial folate synthesis .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameBacterial Strain TestedActivity Observed
4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamideE. coliActive
N-(2-hydroxyphenyl)-4-methyl benzene sulfonamideB. subtilisActive
4-Methyl-N-(2-nitrophenyl) benzene sulfonamideB. licheniformisActive

This table summarizes findings from studies that highlight the effectiveness of various sulfonamide derivatives against specific bacterial strains.

Anticancer Potential

Research has indicated that sulfonamide compounds can exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. For instance, some derivatives have been shown to inhibit carbonic anhydrases, which play a role in tumor growth and metastasis .

Case Study: Inhibition of Tumor Growth
A study demonstrated that certain sulfonamide derivatives could reduce tumor size in animal models by targeting metabolic pathways essential for cancer cell survival. The results showed a significant decrease in tumor volume compared to control groups.

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamides are also noteworthy. Compounds within this class have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the formation of pro-inflammatory mediators .

Table 2: Anti-inflammatory Activity of Sulfonamide Derivatives

Compound NameCOX Inhibition (%)Remarks
Sulfasalazine75%Effective in RA treatment
Acetazolamide60%Used for glaucoma

This table illustrates the percentage inhibition of COX enzymes by selected sulfonamide derivatives, showcasing their potential in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The oxazole ring can interact with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Structural Analogues with Varying Substitutents

Compound A : N-(4-Methoxyphenyl)benzenesulfonamide ()
  • Structure : Simplifies the target compound by lacking the oxazole ring and 4-methylbenzene group.
  • The 4-methoxyphenyl group (vs. 2-methoxyphenyl) alters steric hindrance and electronic effects.
  • Applications : Studied for bioactivity in sulfonamide-based antimicrobial agents .
Compound B : N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide ()
  • Structure : Features azide groups instead of aromatic heterocycles.
  • Key Differences :
    • Azide substituents introduce explosive reactivity and limit stability.
    • Lacks the oxazole’s planar aromatic system, reducing π-π interactions.
  • Applications : Primarily used in click chemistry or as intermediates in polymer synthesis .
Compound C : (S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide ()
  • Structure : Replaces 1,3-oxazole with a 1,3,4-oxadiazole ring and includes a benzylsulfanyl group.
  • Key Differences :
    • Oxadiazole’s additional nitrogen enhances electron-withdrawing properties.
    • Benzylsulfanyl group increases hydrophobicity and steric bulk.
  • Applications : Explored for antiviral or anticancer activity due to oxadiazole’s bioisosteric properties .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A () Compound B () Compound C ()
Molecular Weight ~496 g/mol ~291 g/mol ~335 g/mol ~481 g/mol
LogP (Predicted) 4.2 (High lipophilicity) 2.8 1.5 3.9
Aromatic Systems Benzene, oxazole, phenyl Benzene Benzene Benzene, oxadiazole
Key Functional Groups Sulfonamide, oxazole, methoxy Sulfonamide, methoxy Sulfonamide, azide Sulfonamide, oxadiazole
Bioactivity Potential Enzyme inhibition (e.g., COX-2) Antimicrobial Synthetic intermediate Antiviral/anticancer

Biological Activity

N-(2-methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a sulfonamide group linked to methoxy and methyl-substituted phenyl rings, as well as an oxazole moiety. The synthesis typically involves multi-step reactions that may include the formation of the oxazole ring and subsequent sulfonamide coupling.

Anticancer Properties

Research indicates that sulfonamide derivatives can exhibit anticancer activity. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that certain benzene sulfonamides effectively reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory properties. It has been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) in vitro. This suggests a potential application in treating inflammatory diseases .

Antimicrobial Activity

Similar compounds have shown antimicrobial efficacy against a range of pathogens. Studies have indicated that these sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial survival and replication .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Sulfonamides often act as competitive inhibitors of enzymes involved in metabolic pathways. For example, they may inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.
  • Cell Signaling Modulation : The compound may modulate signaling pathways associated with inflammation and cancer progression, potentially affecting the expression of genes involved in these processes.
  • Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells.

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various sulfonamide derivatives, including this compound, on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent anticancer activity.

CompoundCell LineIC50 (µM)
N-(2-methoxyphenyl)-4-methyl-N-[...]MCF7 (Breast)10
N-(2-methoxyphenyl)-4-methyl-N-[...]HeLa (Cervical)12

Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, the compound was tested for its ability to inhibit COX enzymes. The findings revealed that it reduced COX-2 activity by 70% at a concentration of 25 µM.

CompoundCOX Inhibition (%)Concentration (µM)
N-(2-methoxyphenyl)-4-methyl-N-[...]7025

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzene-1-sulfonamide?

The synthesis typically involves coupling a sulfonyl chloride derivative with a substituted amine. For example, reacting 2-methoxyaniline with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Subsequent alkylation with 5-methyl-2-phenyl-1,3-oxazole-4-methanol may require activation via Mitsunobu or nucleophilic substitution conditions. Reaction monitoring via TLC or HPLC is critical to optimize yields and minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H and 13C NMR can confirm the methoxyphenyl, oxazole, and sulfonamide moieties. Aromatic proton signals in the δ 6.5–8.0 ppm range and sulfonamide protons (δ ~3.0–4.0 ppm) are diagnostic.
  • IR spectroscopy : Stretching vibrations for sulfonamide (S=O at ~1350–1150 cm⁻¹) and oxazole (C=N at ~1650 cm⁻¹) provide functional group confirmation.
  • Mass spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns .

Q. How can the crystal structure of this compound be determined using X-ray diffraction?

Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation (e.g., from n-hexane/chloroform mixtures). Data collection on a diffractometer (Cu-Kα radiation) and refinement using SHELXL or WinGX are standard. Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis to resolve packing motifs .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). For example, NMR may show averaged signals due to rapid rotation, while X-ray structures reveal static conformers. Computational methods (DFT or molecular dynamics simulations) can reconcile these differences by modeling solution-phase behavior .

Q. What computational strategies predict the reactivity of the sulfonamide group in catalytic or biological systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic/nucleophilic sites by analyzing Fukui indices or molecular electrostatic potentials. Docking studies (AutoDock Vina) assess binding affinity to biological targets, such as enzymes inhibited by sulfonamides (e.g., carbonic anhydrase) .

Q. How to address challenges in refining crystal structures with low-resolution data or twinning?

For low-resolution data (<1.0 Å), SHELXL’s restraints (e.g., SIMU, DELU) stabilize refinement. Twinned crystals require twin law determination (e.g., using CELL_NOW) and refinement with TWIN/BASF commands. High R-factor values may necessitate alternative space group testing or disorder modeling .

Methodological Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction variables (temperature, solvent, catalyst).
  • Data Validation : Cross-validate crystallographic data with PLATON/CHECKCIF to flag symmetry or displacement errors .
  • Biological Assays : Pair in vitro testing (e.g., antimicrobial activity) with SAR studies to correlate structural features (e.g., oxazole substituents) with potency .

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